2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use in protection/deprotection sequences.
4-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions and other organic transformations.
Properties
CAS No. |
643767-56-0 |
---|---|
Molecular Formula |
C28H26O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-1,3-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C28H26O/c1-19-9-13-22(14-10-19)25-17-21(3)18-26(23-15-11-20(2)12-16-23)28(25)24-7-5-6-8-27(24)29-4/h5-18H,1-4H3 |
InChI Key |
CVLFTYCZWBLUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2C3=CC=CC=C3OC)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.